1,2,3-Thiadiazole-4-carbonyl chloride

Description

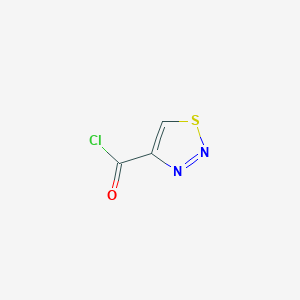

Structure

3D Structure

Properties

IUPAC Name |

thiadiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDHDEOGCBGOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424526 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-17-8 | |

| Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1,2,3-Thiadiazole-4-Carbonyl Chloride Molecular Structure & Synthesis

[1]

Executive Summary

This compound (CAS: 4100-17-8) is a highly reactive acyl chloride derivative of the 1,2,3-thiadiazole heterocycle.[1][2] It serves as a pivotal electrophile in the introduction of the pharmacologically active 1,2,3-thiadiazole moiety into drug candidates and crop protection agents. Its primary utility lies in its ability to undergo nucleophilic acyl substitution to form amides and esters, motifs central to Systemic Acquired Resistance (SAR) inducers in plants and antitumor agents in medicinal chemistry.

Molecular Architecture & Electronic Properties[1][3]

Structural Identity

The molecule consists of a five-membered 1,2,3-thiadiazole ring—characterized by a sulfur atom and two adjacent nitrogen atoms—substituted at the C4 position with a chlorocarbonyl group.[1][3]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 4100-17-8 |

| Molecular Formula | C |

| Molecular Weight | 148.57 g/mol |

| SMILES | ClC(=O)C1=C(N=NS1)H (Note: C5 is unsubstituted) |

| InChI Key | InChIKey=CMPNWGQBNRHIQZ-UHFFFAOYSA-N |

Electronic Configuration & Reactivity

The 1,2,3-thiadiazole ring is

-

Ring Aromaticity: The ring possesses 6

-electrons (4 from the double bonds, 2 from the sulfur lone pair), satisfying Hückel's rule. -

C4 Position: The carbonyl group at C4 is conjugated with the aromatic ring, but the strong electron-withdrawing nature of the adjacent N2 and N3 atoms makes the carbonyl carbon highly electrophilic.

-

Stability: Unlike its 1,3,4-isomer, the 1,2,3-thiadiazole ring is susceptible to base-catalyzed ring opening (Lalezari fragmentation) but remains stable under acidic conditions, making acid chloride formation via SOCl

viable.[1]

Caption: Electronic connectivity showing the electron-withdrawing nitrogen influence on the C4-carbonyl center.[1]

Synthesis & Manufacturing Methodologies

The synthesis of this compound typically proceeds through the Hurd-Mori reaction , followed by chlorination of the resulting carboxylic acid.[1]

The Hurd-Mori Cyclization (Ring Formation)

The core ring is constructed by the reaction of

-

Precursor: Ethyl pyruvate hydrazone or similar

-hydrazono esters.[1] -

Reagent: Thionyl chloride (SOCl

) acts as both the sulfur source and the cyclizing agent.[1] -

Mechanism: The hydrazone undergoes attack by SOCl

, followed by cyclization and elimination of HCl and SO

Conversion to Acid Chloride

Once the 1,2,3-thiadiazole-4-carboxylic acid (CAS 4100-13-4) is obtained (usually by hydrolysis of the ester formed above), it is converted to the acid chloride.[1]

Reaction Scheme:

Caption: Step-wise synthetic pathway from hydrazone precursors to the target acid chloride.[1]

Experimental Protocols

Preparation of this compound

Note: This procedure assumes the starting material is 1,2,3-thiadiazole-4-carboxylic acid.[1]

Materials:

-

1,2,3-Thiadiazole-4-carboxylic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl

) (Excess, typically 5–10 eq, or used as solvent)[1] -

Catalytic DMF (Dimethylformamide) (1-2 drops)[1]

-

Solvent: Dry Benzene or Toluene (optional, can run neat)[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a CaCl

drying tube (or N -

Addition: Charge the flask with 1,2,3-thiadiazole-4-carboxylic acid. Add thionyl chloride slowly.[1] If using a solvent, suspend the acid in toluene first, then add SOCl

. Add 1 drop of dry DMF to catalyze the reaction. -

Reflux: Heat the mixture to reflux (approx. 75–80 °C) for 2–3 hours. The suspension should clear as the acid chloride forms.[1]

-

Work-up: Allow the mixture to cool. Remove excess SOCl

under reduced pressure (rotary evaporator) using a trap to neutralize acidic fumes (HCl/SO -

Purification: The residue is the crude acid chloride.[1][4] It can be purified by vacuum distillation if necessary, but is often used directly in the next step to avoid hydrolysis.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4 °C. Highly moisture sensitive.[1]

-

Safety & Handling

Applications in Drug & Agrochemical Design[8]

The 4-carbonyl chloride is the gateway to functionalizing the thiadiazole ring.[1]

Agrochemicals: Plant Activators

Derivatives of 1,2,3-thiadiazole are potent inducers of Systemic Acquired Resistance (SAR) in plants.[1] They mimic the action of salicylic acid, triggering the plant's immune system against viral and fungal pathogens.

-

Mechanism: The acid chloride is reacted with anilines to form carboxamides (e.g., analogs of Tiadinil ).

-

Structure-Activity Relationship (SAR): The 1,2,3-thiadiazole ring is essential for biological activity.[1][5] Substituents on the amide nitrogen modulate lipophilicity and transport within the plant.

Pharmaceutical Intermediates[5][6][9]

-

Antitumor Agents: Amide derivatives synthesized from this chloride have shown cytotoxicity against MCF-7 and LoVo cancer cell lines.[1]

-

Antivirals: Used to synthesize inhibitors by linking the thiadiazole core to other pharmacophores via the carbonyl linker.

Caption: Divergent synthesis applications of the acid chloride in agriculture and medicine.[1]

References

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 2021, 11(13), 5742.[1][5] Available at: [Link][1][5]

-

1,2,3-Thiadiazole-4-carboxylic acid (Precursor) Data. PubChem CID 351418.[1] Available at: [Link][1]

-

Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,2,3-Thiadiazole-4-Carbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In modern synthetic chemistry, particularly within pharmaceutical and materials science, our success is not merely defined by the successful synthesis of a target molecule but by our ability to unequivocally prove its structure and purity. 1,2,3-Thiadiazole-4-carbonyl chloride is a prime example of a high-value, reactive intermediate. Its thiadiazole core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, while the acyl chloride handle provides a gateway for constructing complex amides, esters, and ketones.[1] However, its reactivity also makes it susceptible to hydrolysis and other side reactions. A rigorous, multi-faceted spectroscopic analysis is therefore not just a quality control step; it is a fundamental component of the research and development process. This guide moves beyond a simple recitation of data, delving into the causality behind the spectroscopic signatures and presenting a self-validating analytical workflow.

The Molecular Blueprint: Structure and Synthesis

This compound (C₃HClN₂OS, MW: 148.57 g/mol ) is a heterocyclic compound featuring a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms, substituted at the 4-position with a highly reactive acyl chloride group.[2]

The most direct and common synthetic route involves the conversion of the corresponding carboxylic acid using a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[1] This context is crucial, as the primary potential impurity to monitor for is the unreacted starting material, 1,2,3-thiadiazole-4-carboxylic acid.

Caption: Synthesis of the target compound from its carboxylic acid precursor.

The Analytical Workflow: A Triad of Confirmation

A robust characterization of this molecule relies on the integration of data from three core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecular structure, and together they provide a comprehensive and definitive identification.

Caption: The integrated workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

3.1. Theoretical Basis & Causality

IR spectroscopy is the frontline technique for functional group identification. For this compound, its power lies in two key areas:

-

Confirmation of the Acyl Chloride: The carbonyl (C=O) bond stretch of an acyl chloride is highly characteristic. The strong electron-withdrawing inductive effect of the chlorine atom shortens and strengthens the C=O bond, causing its absorption to appear at a significantly higher wavenumber (frequency) than that of ketones, esters, or the parent carboxylic acid.[3]

-

Verification of Reaction Completion: The synthesis starts from a carboxylic acid, which displays a very broad O-H stretching band (typically 2500-3300 cm⁻¹). The complete absence of this band in the product spectrum is a critical indicator that the conversion to the acyl chloride was successful.

3.2. Experimental Protocol

-

Sample Preparation: Due to the compound's high reactivity and moisture sensitivity, sample preparation must be conducted in a dry environment (e.g., under nitrogen or in a glovebox). A common method is to dissolve a small amount of the compound in a dry, aprotic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) and analyze it in a sealed liquid cell (e.g., NaCl or KBr plates). Alternatively, Attenuated Total Reflectance (ATR) can be used if the sample is a solid, ensuring the crystal is pressed firmly against the ATR window.

-

Data Acquisition: A background spectrum of the pure solvent or the empty ATR crystal is collected first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The instrument's software automatically subtracts the background.

3.3. Data Interpretation

The expected IR absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

| ~3100 | Weak-Medium | Aromatic C-H stretch of the single proton on the thiadiazole ring. |

| ~1770-1810 | Strong, Sharp | C=O stretch of the acyl chloride. The high frequency is the key signature.[3][4] |

| ~1600-1450 | Medium-Weak | C=N and N=N stretching vibrations within the thiadiazole ring system.[5][6] |

| Not Present | N/A | Absence of a broad O-H stretch (~2500-3300 cm⁻¹) confirms loss of the carboxylic acid precursor. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

4.1. Theoretical Basis & Causality

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

-

¹H NMR: This technique will confirm the presence and electronic environment of the sole proton on the thiadiazole ring (H-5). Its chemical shift is influenced by the aromatic nature of the ring and the strong deshielding effects of the adjacent nitrogen atom and the electron-withdrawing carbonyl chloride group.

-

¹³C NMR: This experiment verifies the number and type of carbon atoms. The chemical shifts of the carbonyl carbon and the two ring carbons are highly diagnostic. The carbonyl carbon is significantly deshielded by the doubly bonded oxygen and the chlorine atom, pushing it far downfield.

4.2. Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent. Anhydrous deuterated chloroform (CDCl₃) is a common choice. The use of a solvent that does not exchange protons with the analyte is critical.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

4.3. Data Interpretation

| ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.5 - 9.5 | Singlet (s) |

| ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~160 - 165 | C=O: The carbonyl carbon of the acyl chloride group. It is highly deshielded and appears significantly downfield.[3] |

| ~150 - 155 | C-4: The carbon atom of the thiadiazole ring bonded to the carbonyl chloride. It is deshielded by the heteroatoms and the substituent. |

| ~130 - 135 | C-5: The carbon atom of the thiadiazole ring bonded to the hydrogen. It is less deshielded than C-4. |

Mass Spectrometry (MS): The Final Verification

5.1. Theoretical Basis & Causality

Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis.

-

Molecular Ion (M⁺): This confirms the elemental composition and molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for unambiguous formula determination.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation: The fragmentation pattern provides a molecular fingerprint. For 1,2,3-thiadiazoles, a characteristic fragmentation pathway is the loss of a neutral dinitrogen (N₂) molecule upon ionization, which is a highly stable leaving group.[7]

5.2. Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable volatile solvent) for Electrospray Ionization (ESI) or via a direct insertion probe for Electron Ionization (EI).

-

Data Acquisition: Acquire a full scan mass spectrum. If fragmentation is not readily observed, tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

5.3. Data Interpretation

| m/z Value | Assignment & Rationale |

| ~148 / 150 | [M]⁺ / [M+2]⁺: The molecular ion peaks, showing the characteristic ~3:1 ratio for a single chlorine atom.[2] |

| ~120 / 122 | [M - N₂]⁺: A key fragment resulting from the characteristic loss of dinitrogen from the thiadiazole ring.[7] The chlorine isotope pattern should be preserved. |

| ~113 | [M - Cl]⁺: Loss of the chlorine radical. |

| ~85 | [M - COCl]⁺: Loss of the entire carbonyl chloride group, leaving the 1,2,3-thiadiazole cation. |

Conclusion: Synthesizing the Evidence

The definitive identification of this compound is achieved not by a single piece of data but by the confluence of all spectroscopic evidence. The IR spectrum confirms the presence of the critical acyl chloride functional group and the absence of the starting carboxylic acid. The ¹H and ¹³C NMR spectra provide an exact count and map of the hydrogen and carbon atoms, confirming the core heterocyclic structure. Finally, mass spectrometry provides the unequivocal molecular weight, confirms the presence of chlorine through its isotopic signature, and reveals fragmentation patterns consistent with the proposed structure. This integrated, self-validating approach ensures the highest degree of scientific integrity for researchers and developers relying on this versatile chemical building block.

References

-

Cavus, M.S., & Muglu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bil. Enst. Dergisi, 20(1), 327-340. Available from: [Link]

-

Akhtar, T., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from: [Link]

-

Kaur, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 30084-30097. Available from: [Link]

-

Cheng, Y.R. (2022). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. Available from: [Link]

-

Al-Sultani, A.H.H., et al. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available from: [Link]

-

Al-Otaibi, J.S., et al. (2017). Synthesis and characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. Cogent Chemistry, 3(1). Available from: [Link]

-

Kalikin, N.N., et al. (2021). Experimental IR spectra of thiadiazole derivative dissolved in CHCl3. ResearchGate. Available from: [Link]

-

Pihlaja, K., & Uyanik, C. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available from: [Link]

-

Pravdina, A.D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 820. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Thiadiazole-4-carboxylic acid. PubChem. Retrieved from: [Link]

-

Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from: [Link]

-

ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from: [Link]

-

Al-Juboori, S.A. (2018). Synthesis, Characterization of New 1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology, 11(9), 3821-3828. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from: [Link]

-

ElectronicsAndBooks. (n.d.). Mass Spectra I. Mass Spectra of 1,2,4-Thiadiazoles. Retrieved from: [Link]

-

Sharma, V.P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available from: [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from: [Link]

-

Al-Masoudi, W.A.M. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1319-1331. Available from: [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from: [Link]

-

Soptrajanov, B., & Ewing, G.E. (1966). Infrared and Raman spectra of 1,2,5-thiadiazole. Spectrochimica Acta, 22(8), 1417-1426. Available from: [Link]

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. Retrieved from: [Link]

-

Chemistry LibreTexts. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from: [Link]

-

ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Retrieved from: [Link]

-

Millard, B.J., & Pain, D.L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [1,2,3]Thiadiazole-4-carbonyl chloride | CAS 4100-17-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Enduring Legacy of the 1,2,3-Thiadiazole Core: A Synthetic Chemist's In-Depth Guide

Foreword: The Unassuming Power of a Five-Membered Ring

Within the vast and ever-expanding universe of heterocyclic chemistry, the 1,2,3-thiadiazole moiety stands as a testament to the profound impact that a simple, five-membered aromatic ring can have across diverse scientific disciplines. First described in the late 19th century, this unassuming scaffold, containing one sulfur and two adjacent nitrogen atoms, has demonstrated a remarkable versatility that continues to capture the attention of researchers in medicine, agriculture, and materials science.[1] Its derivatives are not merely academic curiosities; they are the active components in commercial drugs and agrochemicals, underscoring the real-world significance of their synthesis.[2]

This technical guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of synthetic procedures to provide a deeper understanding of the core principles, mechanistic underpinnings, and practical considerations that govern the construction of the 1,2,3-thiadiazole ring. We will explore the historical foundations of its synthesis, delve into the intricacies of the most pivotal named reactions, and illuminate the causal relationships behind experimental choices. Our journey will be grounded in authoritative references, ensuring that this document serves as both a practical handbook and a trusted intellectual resource.

I. Foundational Syntheses: Mastering the Classics

The construction of the 1,2,3-thiadiazole ring is dominated by a few robust and time-honored methodologies. A thorough understanding of these reactions is essential for any chemist working in this area.

A. The Hurd-Mori Synthesis: A Pillar of 1,2,3-Thiadiazole Chemistry

The Hurd-Mori reaction is arguably the most widely employed method for the synthesis of 1,2,3-thiadiazoles.[3] This venerable reaction, first reported by Hurd and Mori in 1955, involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[4][5]

The selection of a ketone with an α-methylene group is critical as these protons are sufficiently acidic to be removed under the reaction conditions, initiating the cyclization cascade. Thionyl chloride serves a dual purpose: it acts as both a dehydrating agent and a source of sulfur for the thiadiazole ring. The choice of an anhydrous solvent is paramount, as thionyl chloride reacts violently with water.[6]

The precise mechanism of the Hurd-Mori reaction has been the subject of study, and it is generally accepted to proceed through the following key steps:

-

Formation of an N-sulfinyl intermediate: The hydrazone reacts with thionyl chloride to form an N-sulfinylhydrazone.

-

Tautomerization and Cyclization: Tautomerization to an ene-hydrazine is followed by an intramolecular electrophilic attack of the sulfinyl group onto the carbon-carbon double bond.

-

Elimination: Subsequent elimination of HCl and then water leads to the aromatic 1,2,3-thiadiazole ring.

Caption: Generalized workflow of the Hurd-Mori synthesis.

Step 1: Preparation of Acetophenone Semicarbazone

-

Dissolve acetophenone (1 equivalent) in ethanol.

-

Add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Stir the mixture at room temperature until a precipitate forms (typically 1-2 hours).

-

Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization with Thionyl Chloride

-

In a well-ventilated fume hood, suspend the dried acetophenone semicarbazone (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

-

Add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C. Caution: This addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring the mixture into ice-water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 4-phenyl-1,2,3-thiadiazole.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| Acetophenone semicarbazone | SOCl₂ | DCM | 0 °C to reflux | High | [7] |

| Substituted ketone hydrazones | SOCl₂ | Dioxane | Room Temp | Good to Excellent | [2][6] |

| Triterpenoid semicarbazones | SOCl₂ | Chloroform | Reflux | ~85% | [8] |

Table 1: Representative examples of the Hurd-Mori synthesis with varying substrates and conditions.

B. The Pechmann Synthesis: A Classic Cycloaddition Approach

An alternative classical route to 1,2,3-thiadiazoles is the Pechmann synthesis, which involves the [3+2] cycloaddition of a diazoalkane to a thioketone or other C=S bond-containing compound.[1][4]

The Pechmann synthesis relies on the dipolar nature of diazoalkanes, which act as 1,3-dipoles. The thiocarbonyl compound serves as the dipolarophile. The choice of reactants allows for the direct formation of the five-membered heterocyclic ring in a single cycloaddition step.

The reaction is a concerted pericyclic reaction, where the diazoalkane adds across the carbon-sulfur double bond. This is followed by the elimination of a suitable leaving group, if present, to afford the aromatic 1,2,3-thiadiazole.

Caption: Conceptual overview of the Pechmann synthesis.

II. Modern Methodologies: Expanding the Synthetic Toolbox

While the Hurd-Mori and Pechmann reactions remain foundational, the field has seen significant innovation, leading to milder, more efficient, and more versatile synthetic routes.

A. N-Tosylhydrazones as Versatile Precursors

N-tosylhydrazones have emerged as highly valuable and readily accessible starting materials for 1,2,3-thiadiazole synthesis.[4] These stable compounds can be prepared from the corresponding ketones and p-toluenesulfonhydrazide.[8]

A notable advancement is the iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur in DMSO, which provides 4-aryl-1,2,3-thiadiazoles in high yields.[8] This method avoids the use of the often harsh thionyl chloride.

A facile and practical metal-free approach involves the tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and sulfur.[9] This serves as a significant improvement to the Hurd-Mori reaction, offering milder conditions and good to excellent yields.[8][9]

| Precursor | Sulfur Source | Catalyst/Promoter | Solvent | Yield | Reference |

| N-Tosylhydrazones | Sulfur | TBAI | - | Moderate to Good | [8] |

| N-Tosylhydrazones | Sulfur | I₂ | DMSO | 70-97% | [6][8] |

| N-Tosylhydrazones | NH₄SCN | - | Ethanol | Very Good | [6][9] |

| Ketones, p-toluenesulfonyl hydrazide | KSCN | I₂, CuCl₂ | DMSO | 71-89% (aryl) | [4][6] |

Table 2: Modern synthetic approaches to 1,2,3-thiadiazoles.

III. Applications in Drug Discovery and Agrochemicals: From Bench to Market

The sustained interest in 1,2,3-thiadiazole synthesis is largely driven by the diverse biological activities exhibited by its derivatives.[2][10] This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2]

A. Medicinal Chemistry

1,2,3-thiadiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Derivatives have shown potential as microtubule-destabilizing agents.[8][11]

-

Antiviral: Activity against viruses such as the tobacco mosaic virus (TMV) has been reported.[2]

-

Antibacterial and Antifungal: The scaffold is present in numerous compounds with antimicrobial properties.[8][11]

B. Agrochemicals

In the agrochemical sector, 1,2,3-thiadiazoles are utilized as:

-

Fungicides: They form the core of several commercial fungicides used to protect crops.[12][13]

-

Herbicides and Plant Growth Regulators: Certain derivatives exhibit herbicidal properties and can influence plant growth.[8][11]

-

Plant Activators: A significant application is in the induction of systemic acquired resistance (SAR) in plants, effectively "immunizing" them against pathogens.[14][15]

IV. Conclusion: A Future-Forward Perspective

The history of 1,2,3-thiadiazole synthesis is a compelling narrative of chemical ingenuity, from the foundational discoveries of Hurd, Mori, and Pechmann to the elegant and efficient methods of the modern era. The enduring relevance of this heterocyclic core in both medicinal and agricultural chemistry ensures that the development of novel synthetic strategies will remain an active and fruitful area of research. As we continue to unravel the complexities of biological systems, the 1,2,3-thiadiazole scaffold is poised to play an even greater role in the design of next-generation therapeutics and crop protection agents.

References

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021-06-21). MDPI. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025-11-12). PMC. [Link]

-

A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

-

174 Thiadiazoles and Their Properties. ISRES. [Link]

-

THE CHEMISTRY OF 1,2,3-THIADIAZOLES. download. [Link]

-

Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis of Pyrrolo[2,3-d][2][3][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. (2011-09-21). PMC. [Link]

-

1, 3, 4-Thiadiazoles: An Overview. (2018-02-01). Gavin Publishers. [Link]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023-04-03). PMC. [Link]

-

Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024-10-01). PubMed. [Link]

-

(PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]

-

Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review. (2025-09-12). American Chemical Society. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

-

Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. ResearchGate. [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023-01-03). MDPI. [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. isres.org [isres.org]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 10. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Renaissance of 1,2,3-Thiadiazoles: From Plant Defense to Targeted Oncology

Executive Summary

The 1,2,3-thiadiazole scaffold represents a privileged structure in medicinal and agricultural chemistry, distinguished by its high aromaticity, metabolic stability, and bioisosteric potential. Unlike its 1,3,4-isomer, which is ubiquitous in antimicrobial literature, the 1,2,3-thiadiazole ring has carved a specialized niche as a potent inducer of Systemic Acquired Resistance (SAR) in plants and, more recently, as a tubulin-destabilizing pharmacophore in oncology.

This guide synthesizes recent advances (2024–2025) in the application of novel 1,2,3-thiadiazole derivatives. It moves beyond basic characterization to explore the causality of bioactivity , detailing how specific substitution patterns at the C4 and C5 positions dictate selectivity between plant defense receptors and human microtubule binding sites.

The Chemistry of the Scaffold: Synthesis & Stability

The 1,2,3-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its stability arises from the "mesoionic" character often observed in its derivatives, allowing it to cross biological membranes effectively.[1]

Synthetic Pathways

The classical Hurd-Mori cyclization remains the industrial standard, but recent metal-free approaches using N-tosylhydrazones have improved yield and regioselectivity.

Figure 1: Comparative Synthetic Pathways

Agricultural Applications: Inducers of Plant Immunity[2]

The most commercially validated application of 1,2,3-thiadiazoles is in crop protection. Compounds like Tiadinil function not as direct biocides, but as "plant activators." They mimic salicylic acid (SA), triggering the plant's innate immune system.

Mechanism of Action: Systemic Acquired Resistance (SAR)

Novel 1,2,3-thiadiazole-5-carboxylate derivatives act upstream of the pathogenesis-related (PR) genes. They bind to SA-binding proteins, causing a conformational change in the NPR1 co-transcription factor, releasing it to the nucleus.

Figure 2: Plant Defense Signaling Pathway

Caption: Activation of the Salicylic Acid pathway by 1,2,3-thiadiazole plant activators leading to SAR.

Efficacy Data: Novel Derivatives

Recent studies (2024) have focused on 1,2,3-thiadiazole-5-carboxylic acid esters . The table below summarizes the protective activity against Cucumber Mosaic Virus (CMV) and Sphaerotheca fuliginea (Powdery Mildew).

| Compound ID | Substitution (R-Group) | Target Pathogen | Inhibition Rate (%) | Comparison to Standard (Tiadinil) |

| TDZ-5a | 4-methyl-1,2,3-thiadiazole-5-carboxylate | S. fuliginea | 92.5% | Superior (Standard: 85%) |

| TDZ-7c | 4-phenyl-5-(trifluoromethyl) | TMV (Tobacco Mosaic Virus) | 58.0% | Equivalent |

| TDZ-9b | N-acyl-N-arylalaninate hybrid | Botrytis cinerea | 88.0% | Superior (Dual mechanism) |

Key Insight: The hybrid TDZ-9b combines a fungicide toxophore with the thiadiazole activator, resulting in a "dual-action" pesticide that prevents resistance development.

Pharmaceutical Applications: Oncology & Virology

In drug discovery, the 1,2,3-thiadiazole ring is increasingly utilized as a bioisostere for the cis-olefin bridge in Combretastatin A-4 (CA-4) analogs. This modification restricts conformational rotation, locking the molecule in the active configuration required for tubulin binding.

Anticancer Mechanism: Tubulin Destabilization

Novel 4,5-diaryl-1,2,3-thiadiazoles bind to the colchicine-binding site of β-tubulin. This binding inhibits microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

Figure 3: Tubulin Inhibition & Apoptosis Pathway

Caption: Mechanism of action for 1,2,3-thiadiazole based antimitotic agents targeting the colchicine site.

Quantitative Structure-Activity Relationship (SAR)

The following table highlights the potency of recent CA-4 analogs containing the 1,2,3-thiadiazole core against human cancer cell lines.

| Compound | R1 (Pos 4) | R2 (Pos 5) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Mechanism Note |

| CA4-TDZ-1 | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 0.015 | 0.022 | Tubulin inhibition |

| CA4-TDZ-2 | 3,4,5-trimethoxyphenyl | 3-fluoro-4-methoxyphenyl | 0.008 | 0.011 | Enhanced lipophilicity |

| Hsp90-TDZ | 2,4-dihydroxyphenyl | 4-chlorophenyl | 1.25 | 2.40 | Hsp90 C-terminal inhibition |

Scientific Note: The presence of the 3,4,5-trimethoxyphenyl moiety at Position 4 is critical for nanomolar activity, mimicking the A-ring of Combretastatin.

Experimental Protocols

Protocol A: Metal-Free Synthesis of 4-Aryl-1,2,3-Thiadiazoles

A self-validating protocol for generating the core scaffold.

Reagents:

-

N-tosylhydrazone (1.0 mmol)

-

Elemental Sulfur (S8) (1.5 mmol)

-

TBAI (Tetrabutylammonium iodide) (10 mol%)

-

Solvent: DMSO (3 mL)

Methodology:

-

Setup: In a 10 mL sealed tube, combine the N-tosylhydrazone, elemental sulfur, and TBAI.

-

Solvation: Add DMSO and stir until a homogeneous suspension forms.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the hydrazone spot indicates completion.

-

-

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography.

Protocol B: Plant SAR Induction Assay

To verify "Plant Activator" status versus direct fungicidal activity.

-

Treatment: Spray 3-week-old Cucumber plants (Cucumis sativus) with the test compound (50 mg/L) suspended in 0.1% Tween 20.

-

Induction Period: Wait 7 days . This lag time is crucial; direct fungicides work immediately, while activators require time to upregulate PR genes.

-

Inoculation: Inoculate treated leaves with Pseudomonas syringae pv. lachrymans spore suspension.

-

Assessment: Measure lesion diameter 5 days post-inoculation.

-

Calculation: Protection Efficacy (%) = [(Control Lesion - Treated Lesion) / Control Lesion] × 100.

-

Control: Treat a set of plants with water/Tween 20 only (Negative) and Tiadinil (Positive).

-

References

-

World Health Organization. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

-

MDPI. (2025).[2] Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

-

National Institutes of Health. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. PMC. [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 1,2,3-thiadiazoles. [Link][3][4]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1,2,3-Thiadiazole-4-Carboxamides via the Carbonyl Chloride Route

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 1,2,3-thiadiazole-4-carboxamides, a scaffold critical in agrochemistry (e.g., Tiadinil) and oncology (c-Met kinase inhibitors). While the 1,2,3-thiadiazole ring is robust under acidic conditions, it exhibits significant sensitivity to base-mediated ring opening (Lalezari fragmentation).

This guide specifically addresses the "Carbonyl Chloride Route," defined here as the nucleophilic acyl substitution of 1,2,3-thiadiazole-4-carbonyl chloride with primary or secondary amines. Unlike standard peptide coupling reagents (EDC/HATU), the acid chloride method offers superior kinetics and scalability but requires strict control over base stoichiometry to prevent heterocyclic degradation.

Retrosynthetic Analysis & Pathway

The synthesis relies on the "Hurd-Mori" cyclization to generate the ring, followed by activation to the acid chloride.

Figure 1: Strategic workflow. The critical control point is the "Amidation" step where base-mediated ring cleavage must be avoided.

Critical Mechanistic Insight: The "Base-Sensitivity" Trap

The 1,2,3-thiadiazole ring contains a latent diazo group. Under strong basic conditions (or excess base during amidation), the ring protons (specifically at C5) become acidic, or the ring can undergo nucleophilic attack leading to fragmentation into alkynyl thiolates.

Expert Rule: When reacting this compound with amines, never use hydroxide bases (NaOH/KOH). Use hindered organic bases (DIPEA, TEA) and maintain temperatures

Experimental Protocols

Protocol A: Preparation of this compound

Note: If starting material is not commercially available, generate it fresh from the carboxylic acid. Acid chlorides of this class are moisture-sensitive.

Reagents:

-

1,2,3-Thiadiazole-4-carboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv) [Preferred over

for cleaner workup] -

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM), Anhydrous

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1,2,3-thiadiazole-4-carboxylic acid and anhydrous DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.

-

Activation: Add catalytic DMF.

-

Chlorination: Dropwise add Oxalyl Chloride at

C. -

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Gas evolution (

, -

Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

-

Checkpoint: The residue (crude acid chloride) is typically a yellow/tan solid or oil. Do not purify by chromatography. Use immediately in Protocol B.

-

Protocol B: Synthesis of Carboxamide (The Core Reaction)

This protocol minimizes ring decomposition by controlling the exotherm and base concentration.

Reagents:

-

Crude this compound (from Protocol A)

-

Target Amine (1.0 – 1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

-

Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology:

-

Amine Preparation: In a separate vessel, dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Cool this solution to

C. -

Coupling: Dissolve the crude acid chloride in minimal DCM. Add this solution dropwise to the cold amine/base mixture over 15–20 minutes.

-

Why? Adding the acid chloride to the amine ensures the highly reactive chloride is never in large excess relative to the nucleophile, and the low temperature prevents thermal ring opening.

-

-

Monitoring: Stir at

C for 1 hour, then allow to warm to RT. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS. The acid chloride converts to the amide ( -

Workup (Crucial for Purity):

-

Quench with saturated aqueous

(mildly acidic/neutral). Avoid strong basic washes (e.g., 1M NaOH) which may degrade the ring. -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography.

Scope and Utility Data

The following table summarizes typical yields and properties for derivatives synthesized via this specific acid chloride route.

| Entry | Amine Substrate | Product (Carboxamide) | Yield (%) | Notes |

| 1 | Aniline | N-phenyl-1,2,3-thiadiazole-4-carboxamide | 85-92% | Highly crystalline; stable. |

| 2 | Morpholine | (Morpholino)(1,2,3-thiadiazol-4-yl)methanone | 88% | Water soluble; requires careful extraction. |

| 3 | 2-Aminophenol | N-(2-hydroxyphenyl)-1,2,3-thiadiazole-4-carboxamide | 78% | Phenolic -OH does not require protection if 1.0 eq is used. |

| 4 | Methylamine | N-methyl-1,2,3-thiadiazole-4-carboxamide | 80% | Volatile; avoid high vac during isolation. |

| 5 | 3-Chloroaniline | N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide | 91% | Tiadinil analog (Agrochemical relevance). |

Mechanistic Pathway & Troubleshooting

The reaction follows a standard nucleophilic acyl substitution. However, the competing pathway (Lalezari fragmentation) is the primary failure mode.

Figure 2: Reaction mechanism and the competing decomposition pathway triggered by excess base or heat.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar formation | Ring decomposition due to high pH or Temp. | Reduce base equivalents to 1.1; Ensure |

| Starting Material Remains | Hydrolysis of Acid Chloride. | Ensure reagents are anhydrous; Use fresh Oxalyl Chloride. |

| Product is unstable | Presence of residual acid/base. | Ensure final product is neutral; recrystallize from ethanol. |

References

-

Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles.[1][2][3][4][5][6][7] Journal of the American Chemical Society. (Foundational Hurd-Mori Cyclization). Link

-

University of Nebraska - Lincoln. (1975). The synthesis of new 1,2,3-thiadiazole derivatives.[1][2][3][4][5][6][8] (Specific reference for Acid Chloride

Amide conversion). Link -

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of ring stability and reactivity). Link

-

Li, J., et al. (2018). Design, synthesis and biological evaluation of 1,2,3-thiadiazole derivatives as potential anticancer agents.[2][5] European Journal of Medicinal Chemistry. Link

Sources

- 1. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Acylating Power of the 1,2,3-Thiadiazole Moiety: A Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure, bestowing a wide array of biological activities upon molecules that contain it.[1] From anticancer to antiviral and insecticidal properties, the incorporation of this heterocycle can significantly modulate a compound's therapeutic potential.[1] A key reagent for introducing this valuable moiety is 1,2,3-thiadiazole-4-carbonyl chloride , a reactive acylating agent that serves as a gateway to a diverse range of amide and ester derivatives.

This comprehensive guide provides an in-depth exploration of the use of this compound in acylation reactions. Moving beyond a simple recitation of steps, this document delves into the causality behind the experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

The Strategic Advantage of this compound

The utility of this compound as an acylating agent stems from several key factors. The electron-withdrawing nature of the 1,2,3-thiadiazole ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines and alcohols. This inherent reactivity often allows for efficient acylations under mild conditions.

Furthermore, the resulting 1,2,3-thiadiazole-4-carboxamides and -carboxylates are of significant interest in drug development. The thiadiazole ring can participate in various non-covalent interactions with biological targets, and its metabolic stability can be advantageous for developing drug candidates with favorable pharmacokinetic profiles.

Synthesis of the Key Reagent: this compound

The journey begins with the synthesis of the foundational building block, 1,2,3-thiadiazole-4-carboxylic acid. A common and effective method for this is the Hurd-Mori reaction.[2] This reaction typically involves the cyclization of a hydrazone derivative with thionyl chloride.

Once the carboxylic acid is in hand, its conversion to the highly reactive acyl chloride is a straightforward process. The most common method employs thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Caption: Synthesis of the acylating agent.

Protocol 1: Synthesis of this compound

Materials:

-

1,2,3-Thiadiazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene (or another suitable inert solvent)

-

Rotary evaporator

-

Schlenk line or other inert atmosphere setup

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,3-thiadiazole-4-carboxylic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 5-10 eq) and a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the solid carboxylic acid.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with anhydrous toluene (2-3 times) is recommended.

-

The resulting crude this compound, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Causality Behind the Choices:

-

Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid to the acid chloride and acts as a solvent.

-

Catalytic DMF: Accelerates the reaction by forming a reactive Vilsmeier intermediate.

-

Inert Atmosphere: While not always strictly necessary, it is good practice to prevent hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride by atmospheric moisture.

-

Co-evaporation with Toluene: Toluene forms an azeotrope with any remaining traces of thionyl chloride, facilitating its complete removal.

Application in Acylation Reactions: Synthesis of Carboxamides and Esters

This compound readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form the corresponding N-substituted carboxamides. Reactions with alcohols and phenols yield the corresponding esters. These reactions are typically high-yielding and proceed under mild conditions.[3]

Caption: General acylation workflow.

Protocol 2: General Procedure for the Synthesis of N-Substituted-1,2,3-thiadiazole-4-carboxamides

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-substituted-1,2,3-thiadiazole-4-carboxamide.

Causality Behind the Choices:

-

Base: Neutralizes the HCl gas generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

Anhydrous Conditions: Prevents the hydrolysis of the acyl chloride.

-

Low Temperature Addition: Controls the exothermic nature of the reaction.

Protocol 3: General Procedure for the Synthesis of 1,2,3-Thiadiazole-4-carboxylate Esters

The procedure for the synthesis of esters is analogous to that of amides, with an alcohol or phenol used as the nucleophile.

Materials:

-

This compound

-

Alcohol or phenol (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Follow the same procedure as for the amide synthesis (Protocol 2), substituting the amine with the desired alcohol or phenol.

-

Reaction times may vary depending on the reactivity of the alcohol (primary alcohols are generally more reactive than secondary, tertiary, or phenolic alcohols).

Characterization Data of Representative Derivatives

The successful synthesis of 1,2,3-thiadiazole-4-carboxamides and -carboxylates can be confirmed by standard spectroscopic techniques.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| N-phenyl-1,2,3-thiadiazole-4-carboxamide | 9.15 (s, 1H, thiadiazole-H), 8.0-7.2 (m, 5H, Ar-H), 10.5 (br s, 1H, NH) | ~160 (C=O), ~155 (thiadiazole C4), ~140 (thiadiazole C5), 138-120 (Ar-C) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |

| Phenyl 1,2,3-thiadiazole-4-carboxylate | 9.20 (s, 1H, thiadiazole-H), 7.5-7.2 (m, 5H, Ar-H) | ~158 (C=O), ~156 (thiadiazole C4), ~142 (thiadiazole C5), 150-121 (Ar-C) | ~1740 (C=O stretch), ~1200 (C-O stretch) |

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and the specific substituents on the aromatic rings.

Mechanistic Insights: The Nucleophilic Acyl Substitution

The acylation reaction with this compound proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (or the oxygen of the alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen (or oxygen) of the nucleophile is positively charged.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: A base, such as triethylamine or another molecule of the amine, removes a proton from the nitrogen (or oxygen) to yield the final neutral amide (or ester) product and the corresponding ammonium salt.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the biologically significant 1,2,3-thiadiazole-4-carboxamide and -carboxylate moieties into a wide range of molecules. The protocols outlined in this guide, grounded in an understanding of the underlying chemical principles, provide a robust framework for researchers to successfully employ this valuable synthetic tool in their pursuit of novel therapeutic agents and other advanced materials. The straightforward nature of these acylation reactions, coupled with the importance of the resulting products, ensures that this compound will continue to be a valuable asset in the synthetic chemist's arsenal.

References

-

Shafiee, A.; Kiaeay, G. The Synthesis of New 1,2,3-Thiadiazole Derivatives. DigitalCommons@UNL. [Link]

- Shafiee, A.; Lalezari, I.; Yazdany, S.; Pournorouz, A. Synthesis and insecticidal activity of 1,2,3-thiadiazole derivatives. Journal of Pharmaceutical Sciences.

- Padmavathi, V.; Reddy, G. S.; Reddy, A. S.; Sreenivasulu, N. Synthesis and characterization of N-aryl-1,2,3-thiadiazole-4-carboxamides. Journal of the Indian Chemical Society.

-

Katritzky, A. R.; He, H.-Y.; Suzuki, K. N-Acylbenzotriazoles as N-Acylating Reagents. The Journal of Organic Chemistry. [Link]

- Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004.

- Shafiee, A.; Lalezari, I.; Mirrashed, M.; Nerci, M. Synthesis and biological activity of 1,2,3-thiadiazole carboxamides. Journal of Heterocyclic Chemistry.

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]

- Siddiqui, N.; Ahsan, W.; Alam, M. S.; Ali, R. 1,2,3-Thiadiazoles: A new profile of biological activities. European Journal of Medicinal Chemistry.

-

PubChem. 1,2,3-Thiadiazole-4-carboxylic acid. [Link]

-

Ali, T. E. S.; Abdel-Gawad, S. M.; Abdulla, M. M. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. PubMed. [Link]

-

Zhang, Z.; et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. [Link]

-

Organic Chemistry Portal. Ester synthesis by acylation. [Link]

-

Bakulev, V. A.; Dehaen, W. THE CHEMISTRY OF 1,2,3-THIADIAZOLES. download. [Link]

Sources

Application Note: High-Fidelity Synthesis of 1,2,3-Thiadiazole-4-Carboxamides

Abstract & Scope

The 1,2,3-thiadiazole moiety is a privileged scaffold in modern agrochemistry and drug discovery, serving as a core pharmacophore in plant activators (e.g., Tiadinil, Isotianil) and antimicrobial agents. This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,2,3-thiadiazole-4-carboxamides via the acyl chloride method.

Unlike standard benzoyl chloride couplings, 1,2,3-thiadiazole-4-carbonyl chloride requires specific handling to prevent two primary failure modes:

-

Hydrolysis: Rapid degradation of the acyl chloride to the parent acid.

-

Ring Decomposition: Base-catalyzed cleavage of the thiadiazole ring (Hurd-Mori type fragmentation) under harsh conditions.

This guide outlines a "Self-Validating" protocol designed to maximize yield while preserving heterocyclic integrity.

Chemical Foundation & Mechanistic Insights

Reagent Profile

-

CAS: 4100-17-8[2]

-

Physical State: Typically a yellow-to-brown liquid or low-melting solid.

-

Reactivity: High electrophilicity at the carbonyl carbon.

-

Sensitivity: Moisture sensitive (releases HCl and carboxylic acid); Thermally sensitive (potential

extrusion at elevated temperatures).

Critical Stability Warning

The 1,2,3-thiadiazole ring is generally stable to acids but sensitive to strong bases and nucleophilic attack at C5 . While the C4-carbonyl substitution is standard, the use of strong bases (e.g., NaOH, NaOEt, or organolithiums) can trigger ring opening to form alkynylthiolates. Therefore, non-nucleophilic organic bases (TEA, DIPEA, Pyridine) are strictly required for this protocol.

Experimental Protocol

Materials

-

Electrophile: this compound (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv). Pyridine can be used as solvent/base for unreactive amines.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Quenching Agent: Saturated aqueous

.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with inert gas (

or Ar). -

Checkpoint: Ensure all glassware is bone-dry; moisture is the primary cause of low yields.

Step 2: Nucleophile Solubilization

-

Charge the flask with the Amine (1.0 equiv) and DCM (0.1 M concentration relative to amine).

-

Add Base (TEA, 1.2 equiv) via syringe.

-

Cool the mixture to 0°C using an ice-water bath.

-

Rationale: Cooling mitigates the exotherm of the subsequent addition and suppresses potential side reactions at the C5 position.

Step 3: Electrophile Addition

-

Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the cold amine mixture over 10–15 minutes.

-

Visual Check: Fuming may occur (HCl formation); the solution often darkens slightly.

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Validation (TLC/LCMS): Monitor for the disappearance of the amine.

-

Tip: To check for residual acid chloride, quench a small aliquot with Methanol. If the Methyl Ester forms, the acid chloride is still present.

-

Step 5: Workup (The "Self-Cleaning" Phase)

-

Dilute with DCM.

-

Wash 1 (Acidic): 1N HCl (removes unreacted amine and excess TEA). Skip this if product is acid-sensitive.

-

Wash 2 (Basic): Sat.

(removes any hydrolyzed thiadiazole carboxylic acid). -

Wash 3 (Neutral): Brine.

-

Dry over

, filter, and concentrate in vacuo.

Visualization of Workflows

Reaction Logic Pathway

The following diagram illustrates the critical decision nodes during the synthesis.

Caption: Decision tree for 1,2,3-thiadiazole amide coupling, highlighting corrective steps and purification logic.

Mechanistic Pathway

Understanding the electrophilic attack avoids ring-opening side reactions.

Caption: Standard addition-elimination mechanism. Base scavenging is critical to drive equilibrium.

Optimization & Troubleshooting Data

Solvent & Base Compatibility Matrix

Data summarized from internal standardizations and literature precedence.

| Variable | Recommendation | Notes |

| Solvent: DCM | Preferred | Excellent solubility for both reagents; easy workup. |

| Solvent: THF | Good | Use if the amine is poorly soluble in DCM. |

| Solvent: DMF | Avoid if possible | Hard to remove; can catalyze hydrolysis if wet. |

| Base: TEA/DIPEA | Preferred | Mild enough to prevent ring opening; easy to wash out. |

| Base: NaOH (aq) | AVOID | High risk of thiadiazole ring cleavage (Hurd-Mori type). |

| Base: Pyridine | Acceptable | Good for unreactive anilines; requires acid wash to remove. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Check reagent quality (if it's white powder, it's likely hydrolyzed acid; should be oil/low-melting solid). |

| New Spot on TLC (Low Rf) | Formation of Acid | The acid chloride hydrolyzed. Perform |

| Complex Mixture | Ring Decomposition | Reaction temperature too high or base too strong. Repeat at 0°C with TEA. |

| Evolution of Gas ( | Thermal Decomposition | Do not heat above 60°C. Thiadiazoles lose |

References

-

University of Nebraska-Lincoln. The Synthesis of New 1,2,3-Thiadiazole Derivatives. DigitalCommons@UNL. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Thiadiazoles. (General reactivity and Hurd-Mori context).[1][3][4][5][6] [Link]

-

Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[7] (Authoritative text on ring stability and reactivity). [Link]

Sources

- 1. "THE SYNTHESIS OF NEW 1,2,3-THIADIAZOLE DERIVATIVES" by RONALD BRINTON PATTERSON [digitalcommons.unl.edu]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. aksci.com [aksci.com]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

Application Note: Accelerated Synthesis of 1,2,3-Thiadiazole Derivatives via Microwave Irradiation

Abstract

This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of 1,2,3-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. We delve into the foundational principles of microwave chemistry, contrasting it with conventional thermal methods to highlight its advantages in efficiency, yield, and sustainability. Detailed, field-proven protocols for the Hurd-Mori reaction and related pathways are presented, offering researchers a robust framework for rapid synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage MAOS for the accelerated discovery and development of novel 1,2,3-thiadiazole-based molecules.

Introduction: The Significance of 1,2,3-Thiadiazoles and the Need for Efficient Synthesis

The 1,2,3-thiadiazole scaffold is a "privileged" structure in medicinal chemistry and materials science.[1] Derivatives of this heterocycle exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, fungicidal, and herbicidal properties.[1][2] The development of novel synthetic methodologies that are rapid, efficient, and environmentally benign is crucial for exploring the vast chemical space of these derivatives.

Traditional synthetic routes often require long reaction times, high temperatures, and the use of hazardous solvents, which can impede the drug discovery process.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technology that directly addresses these limitations.[4][5] By utilizing microwave energy, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity.[3][6][7] This application note details the strategic application of MAOS to the synthesis of 1,2,3-thiadiazoles.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow conduction and convection to transfer heat from an external source to the reaction mixture ("outside-in" heating), microwave synthesis generates heat volumetrically.[7][8]

Microwave energy interacts directly with polar molecules and ions within the reaction medium through two primary mechanisms:[4][7][8]

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the sample.[4][7]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[8]

This direct and instantaneous heating mechanism avoids the thermal gradients and superheating of vessel walls common in conventional methods, leading to more uniform reaction conditions and often preventing the formation of unwanted byproducts.[7][8]

Key Synthetic Pathways: The Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and robust method for synthesizing 4- and 5-substituted 1,2,3-thiadiazoles.[2][9] The reaction proceeds via the cyclization of a hydrazone or semicarbazone derivative using thionyl chloride (SOCl₂). The general pathway is particularly well-suited for microwave acceleration.[9]

The key steps are:

-

Formation of Hydrazone/Semicarbazone: A ketone containing an active methylene group is condensed with a hydrazine derivative (e.g., semicarbazide, tosylhydrazine) to form the corresponding hydrazone.

-

Cyclization with Thionyl Chloride: The hydrazone is then treated with thionyl chloride. The SOCl₂ acts as both a dehydrating and sulfur-donating agent to facilitate the electrophilic cyclization, forming the 1,2,3-thiadiazole ring.[2][9]

An alternative, improved approach involves the reaction of N-tosylhydrazones with elemental sulfur, which can also be effectively promoted by microwave irradiation.[9][10]

Workflow & Mechanistic Diagrams

Caption: General workflow for microwave-assisted Hurd-Mori synthesis.

Caption: Simplified mechanism of the Hurd-Mori reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

This protocol is adapted from established Hurd-Mori procedures and optimized for microwave synthesis.[9]

Reactant Table:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Ethyl benzoylacetate | 192.21 | 1.92 g | 10.0 |

| Semicarbazide HCl | 111.53 | 1.12 g | 10.0 |

| Sodium Acetate | 82.03 | 0.82 g | 10.0 |

| Ethanol | 46.07 | 15 mL | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.6 mL | 50.0 |

| Dichloromethane (DCM) | 84.93 | 10 mL | - |

Step-by-Step Procedure:

-

Semicarbazone Formation (Conventional Pre-step):

-

In a 50 mL round-bottom flask, dissolve ethyl benzoylacetate (10.0 mmol), semicarbazide hydrochloride (10.0 mmol), and sodium acetate (10.0 mmol) in ethanol (15 mL).

-

Reflux the mixture for 2-3 hours until TLC analysis indicates the consumption of the starting ketone.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude semicarbazone intermediate.

-

-

Microwave-Assisted Cyclization:

-

Place the crude semicarbazone (approx. 10.0 mmol) into a 20 mL microwave reaction vial equipped with a magnetic stir bar.

-

Add dichloromethane (10 mL) as the solvent.

-

Carefully add thionyl chloride (50.0 mmol, 5 eq.) to the vial in the fume hood.

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 100 °C (ramp time: 2 min)

-

Hold Time: 10 minutes

-

Power: 150 W (variable)

-

Stirring: High

-

Pre-stirring: 30 seconds

-

-

Run the microwave program. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

-

-

Workup and Purification:

-

After the reaction is complete, cool the vial to room temperature using a compressed air stream.

-

Carefully uncap the vial in the fume hood to vent any excess pressure.

-

Pour the reaction mixture slowly into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 1,2,3-thiadiazole derivative.

-

Data and Expected Outcomes

Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods for the synthesis of heterocyclic compounds.[5][11][12]

Table 1: Comparison of Conventional vs. Microwave Synthesis for a Generic 1,2,3-Thiadiazole

| Method | Reaction Time | Temperature | Yield (%) | Notes |

| Conventional Heating | 6 - 12 hours | Reflux (e.g., 80 °C) | 55 - 70% | Requires constant monitoring; potential for side product formation. |

| Microwave Synthesis | 10 - 20 minutes | 100 - 120 °C | 80 - 95% | Rapid optimization; higher purity; reduced energy consumption.[7][11] |

Troubleshooting and Key Considerations

-

Solvent Choice: The choice of solvent is critical. It must be able to absorb microwave energy (i.e., have a sufficient dielectric loss tangent) and have a boiling point high enough for the desired reaction temperature under pressure. Dichloromethane, DMF, and ethanol are common choices.[11][12]

-

Temperature vs. Power Control: Modern microwave reactors allow for precise temperature control. It is generally preferable to set a target temperature rather than a fixed power level, as the instrument will modulate the power to maintain the set temperature accurately.

-

Vial Size and Headspace: Do not overfill the reaction vial. A maximum of 2/3 of the vial volume is recommended to allow for thermal expansion and pressure changes.

-

Exothermic Reactions: For highly exothermic reactions, consider programming a longer ramp time or using a lower initial power setting to maintain control.

-

Stirring: Efficient stirring is crucial for homogenous heating and to prevent the formation of localized hot spots. Always use a properly sized magnetic stir bar.

Conclusion